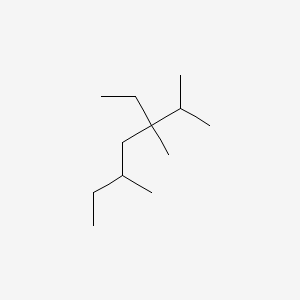

3-Ethyl-2,3,5-trimethylheptane

Description

Structure

3D Structure

Properties

CAS No. |

62198-57-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,3,5-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-11(5)9-12(6,8-2)10(3)4/h10-11H,7-9H2,1-6H3 |

InChI Key |

QHACFORXSGHTJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 3-Ethyl-2,3,5-trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,5-trimethylheptane is a saturated branched-chain alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] As a member of the C₁₂ alkane isomer family, its physicochemical properties are of interest in various fields, including fuel and lubricant technology, and as a non-polar solvent in chemical synthesis. Due to the limited availability of experimentally determined data for this specific isomer, this guide provides a comprehensive overview of its predicted properties, supplemented with experimental data for the closely related, highly branched C₁₂ isomer, 2,2,4,6,6-pentamethylheptane, to offer a reliable point of reference. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure, characterized by a high degree of branching. This branching affects intermolecular van der Waals forces, which in turn dictates properties such as boiling point and density.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the experimentally determined values for the comparable isomer, 2,2,4,6,6-pentamethylheptane.

| Property | This compound (Estimated) | 2,2,4,6,6-Pentamethylheptane (Experimental) |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol [1][2] | 170.33 g/mol [3] |

| Boiling Point | 197.5 °C[4] | 177.0-178.0 °C at 760 mmHg[5] |

| Melting Point | -50.8 °C[4] | -67 °C[6] |

| Density | 0.7784 g/cm³[4] | 0.7487 g/cm³ at 20 °C[6] |

| Refractive Index | 1.4360[4] | 1.4170-1.4200 at 20 °C[7] |

| Water Solubility | Insoluble (predicted) | 0.1508 mg/L at 25 °C (estimated)[5] |

| Solubility in Organic Solvents | Soluble (predicted) | Soluble in alcohol[5] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the application and understanding of a compound. The following sections detail standard experimental protocols for key properties.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[8][9]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

Density Determination: Digital Density Meter (ASTM D4052)

The ASTM D4052 standard test method provides a precise and rapid determination of the density of liquid petroleum products using a digital density meter.[10][11][12][13][14]

Apparatus:

-

Digital Density Meter compliant with ASTM D4052

-

Syringe or autosampler for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The digital density meter is calibrated using certified reference standards.

-

The measuring cell is cleaned and dried thoroughly.

-

The temperature of the measuring cell is set to the desired value (e.g., 20 °C) and allowed to stabilize.

-

A small volume of the sample (typically 1-2 mL) is injected into the measuring cell, ensuring no air bubbles are present.[12]

-

The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density.

-

The density reading is recorded once it stabilizes.

Purity Analysis: Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile organic compounds like branched alkanes.[15][16]

Apparatus:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar stationary phase)

-

Carrier gas (e.g., helium or hydrogen)

-

Autosampler or manual injection syringe

Procedure:

-

A suitable GC method is developed, specifying parameters such as injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.

-

The sample is dissolved in a suitable volatile solvent (e.g., hexane).

-

A small volume of the prepared sample is injected into the GC.

-

The components of the sample are separated based on their boiling points and interaction with the stationary phase as they travel through the column.

-

The FID detects the eluted components, generating a chromatogram.

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak).[17]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a liquid alkane.

Caption: Workflow for Physicochemical Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. graphviz.org [graphviz.org]

- 3. parchem.com [parchem.com]

- 4. medium.com [medium.com]

- 5. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 2,2,4,6,6-Pentamethylheptane 5 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 2,2,4,4,6-Pentamethylheptane(62199-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 12. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 13. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 14. ASTM D4052 - eralytics [eralytics.com]

- 15. benchchem.com [benchchem.com]

- 16. shimadzu.co.uk [shimadzu.co.uk]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-2,3,5-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of the highly branched alkane, 3-Ethyl-2,3,5-trimethylheptane. Due to the absence of specific literature on this compound, this guide outlines a proposed synthetic pathway utilizing a Grignard reaction, followed by dehydration and catalytic hydrogenation. Furthermore, this guide presents predicted physical and spectroscopic properties, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, based on established principles and data from analogous structures. All quantitative data is summarized in structured tables for clarity, and the proposed experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. As a highly branched alkane, it is of interest in fundamental organic chemistry research and may have applications as a reference compound, in lubricant formulations, or as a building block in more complex molecular architectures. This guide details a feasible synthetic route and the expected analytical characterization of this molecule.

Proposed Synthesis Pathway

A robust three-step synthesis is proposed for the preparation of this compound. The key steps involve the formation of a tertiary alcohol via a Grignard reaction, followed by elimination of water to form an alkene, and subsequent reduction to the desired alkane.

Retrosynthetic Analysis

The target molecule can be disconnected at a carbon-carbon bond to reveal a suitable ketone and a Grignard reagent. A logical disconnection points to 4,5-dimethylheptan-3-one as the ketone precursor and an ethyl magnesium halide as the Grignard reagent.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound.

Step 1: Grignard Reaction - Synthesis of 3-Ethyl-4,5-dimethylheptan-3-ol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

4,5-Dimethylheptan-3-one

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of 4,5-dimethylheptan-3-one in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 3-Ethyl-4,5-dimethylheptan-3-ol.

Step 2: Dehydration - Synthesis of 3-Ethyl-4,5-dimethylhept-3-ene

Materials:

-

Crude 3-Ethyl-4,5-dimethylheptan-3-ol

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Place the crude tertiary alcohol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Set up a simple distillation apparatus.

-

Heat the mixture to distill the alkene product as it forms.

-

Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous calcium chloride and re-distill to obtain the purified alkene mixture.

Step 3: Hydrogenation - Synthesis of this compound

Materials:

-

3-Ethyl-4,5-dimethylhept-3-ene

-

Ethanol (B145695) (or other suitable solvent)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

Dissolve the alkene in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture under a positive pressure of hydrogen until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by fractional distillation to obtain this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.34 g/mol |

| CAS Number | 62198-57-6 |

| Appearance | Colorless liquid |

| Boiling Point | Estimated 190-210 °C at 760 mmHg |

| Density | Estimated 0.75-0.78 g/cm³ |

| Refractive Index | Estimated 1.42-1.44 |

Spectroscopic Characterization (Predicted)

As no experimental spectra are available, the following sections provide predicted spectroscopic data based on the structure of this compound and general principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple, similar alkyl groups and stereocenters, leading to overlapping signals.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.8 - 1.0 | m | 18H | -CH₃ groups |

| ~ 1.1 - 1.7 | m | 8H | -CH₂- and -CH- groups |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. Due to the presence of stereoisomers, the actual spectrum may show more than the 10 signals predicted for a single diastereomer.

| Chemical Shift (ppm) | Assignment |

| ~ 10 - 20 | -CH₃ carbons |

| ~ 20 - 40 | -CH₂- and -CH- carbons |

| ~ 40 - 50 | Quaternary carbon |

Mass Spectrometry

Electron ionization (EI) mass spectrometry of highly branched alkanes typically results in extensive fragmentation, with the molecular ion peak (M⁺) being weak or absent.[1][2] Fragmentation will be favored at the branching points to form more stable carbocations.[1][3]

| m/z | Predicted Fragment Ion |

| 170 | [M]⁺ (Molecular Ion, likely very low abundance) |

| 141 | [M - C₂H₅]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 99 | [M - C₅H₁₁]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (likely a major peak) |

| 43 | [C₃H₇]⁺ (likely a major peak) |

| 29 | [C₂H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.[4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960 - 2850 | C-H stretching | Strong |

| 1470 - 1450 | -CH₂- bending (scissoring) | Medium |

| 1385 - 1370 | -CH₃ bending (symmetric) | Medium |

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on well-established and reliable organic reactions. The predicted physicochemical and spectroscopic data offer a benchmark for researchers aiming to synthesize and identify this compound. The provided protocols and data tables are intended to be a valuable resource for scientists in organic synthesis and drug development.

References

Spectroscopic Analysis of 3-Ethyl-2,3,5-trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Ethyl-2,3,5-trimethylheptane (CAS No. 62198-57-6). Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental methodologies outlined are based on established, general protocols for the spectroscopic analysis of non-polar, saturated hydrocarbons and serve as a foundational guide for researchers.

Compound Overview

Structure and Properties

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2][3][4] Its structure features a high degree of branching, which influences its spectroscopic signatures.

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| IUPAC Name | This compound |

| CAS Number | 62198-57-6 |

| Molecular Weight | 170.33 g/mol |

| Appearance | Predicted: Colorless liquid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton NMR) Predicted Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1, C2-CH₃) | 0.8 - 0.9 | Doublet / Triplet | 6H |

| CH₃ (C3-CH₃, C5-CH₃) | 0.9 - 1.1 | Singlet / Doublet | 6H |

| CH₃ (C7) | 0.8 - 0.9 | Triplet | 3H |

| CH₂ (C4, C6, Ethyl-CH₂) | 1.1 - 1.5 | Multiplet | 6H |

| CH (C2, C5) | 1.5 - 1.8 | Multiplet | 2H |

| CH (Ethyl-CH) | 1.3 - 1.6 | Multiplet | 1H |

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Primary (CH₃) | 10 - 25 |

| Secondary (CH₂) | 25 - 45 |

| Tertiary (CH) | 30 - 50 |

| Quaternary (C) | 35 - 55 |

IR (Infrared) Spectroscopy Predicted Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend (CH₃) | 1370 - 1390 | Medium |

| C-H Bend (CH₂) | 1440 - 1480 | Medium |

Mass Spectrometry (MS) Predicted Fragmentation

| m/z | Interpretation |

| 170 | Molecular Ion [M]⁺ |

| 141 | [M - C₂H₅]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

| 43 | [C₃H₇]⁺ (propyl cation) |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for liquid, non-polar organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Sample Preparation (Transmission - Salt Plates): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty spectrometer (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques for the characterization of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship of spectroscopic techniques for structural analysis.

References

An In-depth Technical Guide to CAS Number 62198-57-6 (3-ethyl-2,3,5-trimethylheptane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound identified by CAS number 62198-57-6, scientifically named 3-ethyl-2,3,5-trimethylheptane. A thorough review of scientific literature and chemical databases reveals a significant lack of published research on the biological activities, mechanisms of action, and potential therapeutic applications of this compound. This document summarizes the known physicochemical properties and available synthetic information. Due to the absence of biological data, this guide will focus on the chemical characteristics of this compound.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.[1][2] This data is compiled from various chemical supplier databases and computational models.

Table 1: General Chemical Information

| Identifier | Value |

| CAS Number | 62198-57-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| Canonical SMILES | CCC(C)CC(C)(CC)C(C)C |

| InChI | InChI=1S/C12H26/c1-7-11(5)9-12(6,8-2)10(3)4/h10-11H,7-9H2,1-6H3 |

| InChI Key | QHACFORXSGHTJG-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3 | 5.7 |

| Exact Mass | 170.203450829 g/mol |

| Monoisotopic Mass | 170.203450829 g/mol |

| Heavy Atom Count | 12 |

Synthesis and Manufacturing

Information regarding the synthesis of this compound is sparse in modern scientific literature. A historical reference points to a synthesis route from 5-ethyl-3,5,6-trimethyl-hept-3-ene. This information is derived from a 1952 publication in "Zhurnal Obshchei Khimii".

Hypothetical Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of a saturated alkane from an alkene precursor, which is the likely basis for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of a saturated alkane.

Biological Activity and Applications

An exhaustive search of scientific literature and databases reveals no specific data on the biological activity of this compound. The compound is commercially available for research purposes, suggesting its use may be as a chemical standard, a component in complex mixtures for analytical studies, or as a starting material in synthetic chemistry.

The absence of published biological data means there are no known signaling pathways, mechanisms of action, or established experimental protocols for biological assays related to this specific molecule. General reviews of the biological activities of structurally related branched alkanes suggest potential roles in chemical ecology, such as in insect communication, but this is a broad characterization of a class of compounds and does not directly apply to CAS 62198-57-6.

Conclusion

While the physicochemical properties of this compound (CAS 62198-57-6) are well-defined, there is a notable absence of research into its biological effects. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical biology. Future research would be necessary to determine if this molecule possesses any significant biological activity that could be of therapeutic or scientific interest. At present, its primary utility appears to be within the realm of chemical synthesis and analysis.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,3,5-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-Ethyl-2,3,5-trimethylheptane, a branched alkane with multiple chiral centers. This document details the structural characteristics, potential synthetic pathways, and analytical methodologies for the separation and characterization of these stereoisomers.

Introduction to the Stereoisomerism of this compound

This compound possesses a molecular formula of C₁₂H₂₆.[1] Its structure contains three chiral centers, which are carbon atoms bonded to four different substituent groups. The identification of these stereocenters is crucial for understanding the molecule's three-dimensional structure and its potential interactions in a chiral environment, a key consideration in drug development and other scientific fields.

The chiral centers in this compound are located at the following positions along the heptane (B126788) backbone:

-

Carbon-2: Substituted with a hydrogen, a methyl group, an isopropyl group, and the remainder of the alkyl chain.

-

Carbon-3: Substituted with an ethyl group, a methyl group, a sec-butyl group, and the remainder of the alkyl chain.

-

Carbon-5: Substituted with a hydrogen, a methyl group, an isobutyl group, and the remainder of the alkyl chain.

The presence of three chiral centers (n=3) gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The relationship between these stereoisomers is depicted in the diagram below.

Proposed Stereoselective Synthesis

A general and plausible strategy for the stereoselective synthesis of a pair of enantiomers of this compound is outlined below. This approach focuses on the creation of the chiral centers through a series of controlled reactions, starting from readily available chiral precursors. The synthesis of other stereoisomers can be envisioned by selecting the appropriate enantiomers of the starting materials.

The overall synthetic workflow can be visualized as a three-stage process:

-

Synthesis of a Chiral Tertiary Alcohol: A Grignard reaction is a classic and effective method for forming carbon-carbon bonds and creating tertiary alcohols.

-

Dehydration to a Prochiral Alkene: The tertiary alcohol is then dehydrated to form an alkene. The stereochemistry of this step is crucial for the subsequent hydrogenation.

-

Stereoselective Hydrogenation: The final step involves the hydrogenation of the alkene to yield the desired saturated alkane with the target stereochemistry.

2.1.1. Stage 1: Synthesis of a Diastereomeric Mixture of 3,5-dimethyl-3-heptanol

-

Objective: To synthesize a mixture of diastereomeric tertiary alcohols via a Grignard reaction.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

(R)-3-methyl-2-pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide). The reaction is initiated with a small crystal of iodine if necessary.

-

Once the Grignard reagent formation is complete, cool the flask in an ice bath.

-

Add a solution of (R)-3-methyl-2-pentanone in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric alcohols.

-

2.1.2. Stage 2: Dehydration of 3,5-dimethyl-3-heptanol

-

Objective: To dehydrate the tertiary alcohol to form a mixture of prochiral alkenes.

-

Materials:

-

Diastereomerically pure 3,5-dimethyl-3-heptanol (obtained after chromatographic separation of the mixture from Stage 1)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Place the purified 3,5-dimethyl-3-heptanol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Gently heat the mixture to the appropriate temperature to induce dehydration. The temperature will depend on the specific diastereomer but is generally low for tertiary alcohols.

-

The resulting alkene can be distilled directly from the reaction mixture.

-

Wash the distillate with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and distill to obtain the purified alkene.

-

2.1.3. Stage 3: Asymmetric Hydrogenation of the Prochiral Alkene

-

Objective: To stereoselectively hydrogenate the prochiral alkene to obtain an enantiomerically enriched sample of this compound.

-

Materials:

-

Purified prochiral alkene from Stage 2

-

A suitable chiral hydrogenation catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand)

-

Anhydrous solvent (e.g., methanol (B129727) or dichloromethane)

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure reaction vessel, dissolve the alkene in the anhydrous solvent.

-

Add the chiral hydrogenation catalyst.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC).

-

Carefully release the pressure and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield the enantiomerically enriched this compound.

-

Separation and Characterization

The separation of the stereoisomers of this compound is challenging due to their similar physical properties. Chiral gas chromatography is the most effective technique for the analytical and preparative separation of these non-functionalized alkanes.

-

Objective: To separate the stereoisomers of this compound.

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A chiral capillary column, such as one coated with a modified cyclodextrin (B1172386) stationary phase (e.g., a permethylated β-cyclodextrin).

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 2 °C/minute to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Sample Preparation: Dilute the mixture of stereoisomers in a volatile solvent such as hexane.

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Run the temperature program and record the chromatogram.

-

The different stereoisomers will elute at different retention times, allowing for their separation and quantification.

-

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the constitution of the synthesized molecules. To distinguish between diastereomers, high-resolution NMR may show distinct signals for corresponding protons and carbons. For enantiomers, which have identical NMR spectra in an achiral solvent, chiral shift reagents can be used to induce diastereomeric interactions and resolve the signals.

-

Polarimetry: The optical activity of the enantiomerically enriched samples can be measured using a polarimeter. The specific rotation is a characteristic physical property of a chiral molecule.

Quantitative Data

Table 1: Physicochemical Properties of this compound Stereoisomers

| Stereoisomer (R/S configuration) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Specific Rotation ([(\alpha)]D) |

| (2R,3R,5R) | Data not available | Data not available | Data not available | Data not available |

| (2S,3S,5S) | Data not available | Data not available | Data not available | Data not available |

| (2R,3R,5S) | Data not available | Data not available | Data not available | Data not available |

| (2S,3S,5R) | Data not available | Data not available | Data not available | Data not available |

| (2R,3S,5R) | Data not available | Data not available | Data not available | Data not available |

| (2S,3R,5S) | Data not available | Data not available | Data not available | Data not available |

| (2R,3S,5S) | Data not available | Data not available | Data not available | Data not available |

| (2S,3R,5R) | Data not available | Data not available | Data not available | Data not available |

Table 2: Chiral Gas Chromatography Data

| Stereoisomer (R/S configuration) | Retention Time (min) |

| (2R,3R,5R) | Data not available |

| (2S,3S,5S) | Data not available |

| (2R,3R,5S) | Data not available |

| (2S,3S,5R) | Data not available |

| (2R,3S,5R) | Data not available |

| (2S,3R,5S) | Data not available |

| (2R,3S,5S) | Data not available |

| (2S,3R,5R) | Data not available |

Table 3: NMR Spectroscopic Data (Proposed)

| Stereoisomer | Key ¹H NMR Chemical Shifts (ppm) | Key ¹³C NMR Chemical Shifts (ppm) |

| Diastereomeric Mixture | Data not available | Data not available |

| Individual Isomers | Distinct signals expected for diastereomers | Distinct signals expected for diastereomers |

Conclusion

The stereoisomers of this compound present a significant challenge in stereoselective synthesis and separation due to the presence of three chiral centers and the lack of functional groups. This guide has outlined a plausible and detailed approach for the stereoselective synthesis of these compounds, leveraging established methodologies such as the Grignard reaction and asymmetric hydrogenation. Furthermore, a robust analytical method using chiral gas chromatography for the separation of the resulting stereoisomers has been detailed. While specific quantitative data for these isomers is currently absent from the literature, the protocols and frameworks provided herein offer a solid foundation for researchers and scientists in the fields of organic chemistry, drug development, and materials science to pursue the synthesis, separation, and characterization of these complex chiral molecules.

References

An In-Depth Technical Guide on the Thermodynamic Stability of Branched C12 Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of branched C12 alkanes. Dodecane (B42187) (C12H26) has 355 structural isomers, and their thermodynamic properties are of significant interest in various fields, including fuel development, materials science, and drug design, where molecular stability and energy content are critical parameters. Generally, branched alkanes are thermodynamically more stable than their linear counterparts.[1] This guide will delve into the quantitative aspects of this stability, detail the experimental and computational methods used for its determination, and provide visual representations of the underlying principles.

Core Concept: Branching and Thermodynamic Stability

The increased thermodynamic stability of branched alkanes compared to their straight-chain isomers is a well-established principle in organic chemistry. This stability is primarily attributed to a combination of factors, including intramolecular van der Waals forces, electron correlation effects, and hyperconjugation. A more compact, branched structure allows for more significant intramolecular attractive interactions and a lower overall potential energy. The standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°) are key thermodynamic parameters used to quantify this stability. A more negative ΔfH° and ΔfG° indicate greater thermodynamic stability.

Data Presentation: Thermodynamic Properties of Selected C12 Alkane Isomers

Due to the vast number of dodecane isomers, experimental data for all of them is not available. The following table presents a combination of experimental data for n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane (B104275) from the NIST WebBook, alongside estimated values for other representative branched isomers. These estimations were calculated using the Benson Group Additivity method, a reliable and widely used technique for predicting the thermochemical properties of organic molecules.[2]

| Isomer Name | Structure | Degree of Branching | ΔfH° (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) | ΔfG° (gas, 298.15 K) (kJ/mol) |

| n-Dodecane | CH3(CH2)10CH3 | Linear | -290.9 ± 1.4[3] | 622.50[3] | 24.8 |

| 2-Methylundecane | CH3CH(CH3)(CH2)8CH3 | Mono-branched | -298.5 | 615.3 | 19.2 |

| 2,2-Dimethyl-decane | (CH3)3C(CH2)7CH3 | Di-branched | -308.2 | 601.7 | 12.1 |

| 2,2,4-Trimethyl-nonane | (CH3)3CCH2CH(CH3)(CH2)4CH3 | Tri-branched | -315.1 | 592.4 | 7.5 |

| 2,2,4,6-Tetramethyl-octane | (CH3)3CCH2CH(CH3)CH2CH(CH3)CH2CH3 | Tetra-branched | -323.8 | 580.1 | 1.9 |

| 2,2,4,6,6-Pentamethylheptane | (CH3)3CCH2CH(CH3)CH2C(CH3)3 | Penta-branched | -332.5 ± 2.0 [4] | 565.8 | -4.3 |

Note: Values for branched isomers other than 2,2,4,6,6-pentamethylheptane are estimated using the Benson Group Additivity method. The Gibbs free energy of formation (ΔfG°) was calculated using the equation ΔfG° = ΔfH° - TΔS°, where T = 298.15 K.

Experimental Protocols

The determination of the thermodynamic properties of alkanes relies on precise calorimetric measurements. The following are detailed methodologies for two key experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary experimental method for determining the enthalpy of combustion (ΔcH°) of liquid hydrocarbons like dodecane isomers. From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the C12 alkane isomer is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The bomb is placed in a well-insulated outer container (the calorimeter jacket) filled with a precisely measured quantity of water. A high-precision thermometer and a stirrer are submerged in the water.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation of Heat of Combustion: The heat released by the combustion (q_combustion) is calculated from the temperature change of the water and the heat capacity of the calorimeter system (C_calorimeter), which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.

-

q_combustion = - C_calorimeter * ΔT

-

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation of the dodecane isomer using the known enthalpies of formation of the combustion products (CO2 and H2O).

Bomb Calorimetry Experimental Workflow

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is particularly useful for determining heat capacity (Cp) and the enthalpies of phase transitions (e.g., melting and boiling).

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the C12 alkane isomer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes heating and cooling ramps at a controlled rate (e.g., 10 °C/min). An inert purge gas (e.g., nitrogen) is flowed through the cell to prevent oxidation.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the temperature is varied. This differential heat flow is recorded as a function of temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity of the sample is determined from the heat flow signal in a temperature region with no phase transitions.

-

Enthalpy of Fusion (ΔHfus): The enthalpy of melting is determined by integrating the area of the endothermic peak corresponding to the solid-to-liquid phase transition.

-

Enthalpy of Vaporization (ΔHvap): The enthalpy of boiling can be determined by analyzing the endothermic peak associated with the liquid-to-gas transition, although this often requires specialized high-pressure DSC pans.

-

Differential Scanning Calorimetry Workflow

Computational Methodology

Due to the challenges in obtaining experimental data for all isomers, computational chemistry plays a crucial role in determining the thermodynamic properties of branched alkanes. High-level quantum chemical calculations can provide accurate predictions of these properties.

Gaussian-n Theory (e.g., G3(MP2)B3)

The Gaussian-n (Gn) theories are composite quantum chemical methods designed to achieve high accuracy in thermochemical calculations. The G3(MP2)B3 method is a widely used and cost-effective variant.

Methodology:

-

Geometry Optimization: The molecular geometry of the C12 alkane isomer is optimized using a lower-level of theory, typically Density Functional Theory (DFT) with the B3LYP functional and a moderate basis set (e.g., 6-31G(d)).

-

Vibrational Frequency Calculation: At the same level of theory, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods (e.g., Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction (QCISD(T))) with larger basis sets.

-

Composite Energy Calculation: The final G3(MP2)B3 energy is calculated by combining the energies from the different levels of theory and adding empirical corrections to account for remaining basis set and correlation effects.

-

Calculation of Thermodynamic Properties: The calculated electronic energy, along with the ZPVE and thermal corrections from the frequency calculation, are used to determine the standard enthalpy of formation, entropy, and Gibbs free energy of formation.

G3(MP2)B3 Computational Workflow

Logical Relationships: Branching and Stability

The following diagram illustrates the logical relationship between the degree of branching in C12 alkanes and their thermodynamic stability.

Branching and Thermodynamic Stability

References

A Technical Guide to the Molecular Modeling and Conformational Analysis of 3-Ethyl-2,3,5-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical principles involved in the molecular modeling and conformational analysis of 3-Ethyl-2,3,5-trimethylheptane. As a highly branched alkane, its conformational landscape is complex, influencing its physicochemical properties and potential interactions in larger molecular systems. This document outlines a detailed computational protocol, from initial structure generation to the identification of low-energy conformers, and presents illustrative data in a structured format. The guide is intended to serve as a practical resource for researchers in computational chemistry, materials science, and drug development who are engaged in the study of non-rigid molecules.

Introduction

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a cornerstone of modern chemistry.[1] For flexible molecules like branched alkanes, the accessible conformations and their relative energies dictate the molecule's overall shape, polarity, and steric profile. This compound (C12H26) is a saturated hydrocarbon with multiple chiral centers and numerous rotatable single bonds, making it an excellent model for exploring the complexities of conformational space.[2] Understanding its preferred three-dimensional structures is crucial for predicting its behavior in various applications, from its role as a solvent or lubricant to its potential use as a fragment in the design of larger, biologically active molecules.

This guide details a standard computational workflow for performing a thorough conformational analysis. The methodologies described are broadly applicable to other complex organic molecules.

Theoretical Background

The potential energy of a molecule is a function of its atomic coordinates. Different conformations represent different points on a molecule's potential energy surface. The goal of conformational analysis is to locate the energy minima on this surface, which correspond to stable or metastable conformers.[3]

2.1 Molecular Mechanics (MM)

For large and flexible molecules, quantum mechanical (QM) calculations can be computationally prohibitive. Molecular mechanics (MM) offers a faster, classical mechanics-based alternative.[4] In MM, molecules are modeled as a collection of atoms (spheres) connected by bonds (springs). The total potential energy (E) of the system is calculated using a force field , which is a set of parameters and potential energy functions.[5]

The energy function typically includes terms for:

-

Bond Stretching (E_stretch): The energy required to stretch or compress a bond from its equilibrium length.

-

Angle Bending (E_bend): The energy required to bend an angle from its equilibrium value.

-

Torsional Strain (E_torsion): The energy associated with rotation around a single bond, which accounts for interactions between atoms separated by three bonds. This is critical for conformational analysis.[1]

-

Van der Waals Interactions (E_vdw): Non-bonded interactions (both attractive and repulsive) between atoms.[6]

A typical force field energy function can be expressed as: E_total = E_stretch + E_bend + E_torsion + E_vdw + E_electrostatic

Several well-established force fields are suitable for hydrocarbons, including MMFF94 (Merck Molecular Force Field), OPLS (Optimized Potentials for Liquid Simulations), and the MM2/MM3/MM4 family of force fields developed by Norman Allinger.[4][5][7] The choice of force field is crucial for obtaining accurate results. For a highly substituted alkane like this compound, a force field specifically parameterized for organic molecules, such as MMFF94 or MM3, is recommended.[6][7]

Experimental Protocols: A Computational Approach

3.1. Step 1: Initial 3D Structure Generation

The first step is to generate an initial 3D structure of the molecule. This can be accomplished using molecular building software.

-

Procedure:

-

Draw the 2D structure of this compound.

-

Use the software's "Clean-up" or "Add Hydrogens" functionality to generate a reasonable initial 3D geometry.

-

Export the structure in a standard format, such as .xyz or .mol.

-

3.2. Step 2: Coarse Energy Minimization

This initial structure is likely a high-energy conformation. A quick energy minimization is performed to relax the structure into a nearby local minimum.

-

Software: Any molecular modeling package (e.g., Avogadro, TINKER, GROMACS).[10]

-

Force Field: A universal force field like UFF or a general organic force field like MMFF94 can be used.[7]

-

Procedure:

-

Import the initial 3D structure.

-

Select the chosen force field.

-

Run a geometry optimization algorithm (e.g., Steepest Descent or Conjugate Gradient) for a limited number of steps.

-

3.3. Step 3: Systematic Conformational Search

This is the core of the analysis, where the potential energy surface is systematically explored to find various low-energy conformers.[11]

-

Software: Specialized conformational search software or modules within larger packages (e.g., TINKER, OMEGA, AMS Conformers).[10][12][13]

-

Method: A systematic search involves rotating all specified rotatable bonds (dihedral angles) in discrete steps. For this compound, the key rotatable bonds are along the heptane (B126788) backbone (C2-C3, C3-C4, C4-C5, C5-C6) and the bonds to the ethyl group.

-

Protocol:

-

Define the rotatable bonds (torsions) to be scanned.

-

Set the step size for rotation (e.g., 30° or 60°). A smaller step size is more thorough but computationally more expensive.

-

For each combination of torsional angles, a temporary structure is generated.

-

This structure is subjected to a full geometry optimization.

-

The final energy and geometry of the optimized structure are saved.

-

Duplicate structures are identified (based on RMSD - Root Mean Square Deviation) and removed, creating a unique set of conformers.

-

3.4. Step 4: Final Optimization and Energy Ranking

The unique conformers found during the search are then re-optimized at a higher level of theory or with a more accurate force field to refine their geometries and relative energies.

-

Force Field: A high-quality force field such as MM3 or MMFF94s is appropriate.[6][7]

-

Procedure:

-

Perform a tight-convergence geometry optimization on each unique conformer.

-

Calculate the final potential energy for each optimized conformer.

-

Identify the global minimum energy conformer (the one with the lowest energy).

-

Calculate the relative energy of all other conformers with respect to the global minimum.

-

Data Presentation and Analysis

The results of the conformational search are best summarized in a table. The following table presents illustrative data for a hypothetical analysis of this compound, showcasing the lowest energy conformers. The dihedral angles listed correspond to the main heptane backbone.

Table 1: Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kJ/mol) | Dihedral Angle C2-C3-C4-C5 (°) | Dihedral Angle C3-C4-C5-C6 (°) | Description |

| 1 | 0.00 | -165.8 (anti) | 170.2 (anti) | Global Minimum, extended chain |

| 2 | 3.85 | 65.2 (gauche) | 168.9 (anti) | Gauche interaction introduces strain |

| 3 | 4.12 | -167.1 (anti) | -68.5 (gauche) | Gauche interaction introduces strain |

| 4 | 7.98 | 64.8 (gauche) | -69.1 (gauche) | Two gauche interactions, higher strain |

Note: This data is illustrative and represents typical energy differences found in branched alkanes. Actual values would be derived from the computational protocol described.

The lowest energy conformer is typically one that minimizes steric clashes by adopting an extended, anti-periplanar arrangement for its backbone and largest substituents.[14][15] Higher energy conformers often feature gauche interactions, where bulky groups are positioned at a 60° dihedral angle, leading to van der Waals repulsive forces.[15]

Visualization of Computational Workflow

A clear workflow is essential for reproducible science. The following diagram, generated using the DOT language, illustrates the logical steps of the conformational analysis protocol.

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of a complex molecule like this compound is a computationally intensive but highly informative process. By employing molecular mechanics force fields and systematic search algorithms, it is possible to map its potential energy surface and identify the most stable three-dimensional structures. The workflow and principles outlined in this guide provide a robust framework for researchers to investigate the conformational preferences of this and other highly flexible molecules, which is a critical step in understanding and predicting their chemical and physical behavior.

References

- 1. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. This compound | C12H26 | CID 53428899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 8. revvitysignals.com [revvitysignals.com]

- 9. An explicit-solvent conformation search method using open software - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 11. uwosh.edu [uwosh.edu]

- 12. scm.com [scm.com]

- 13. eyesopen.com [eyesopen.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. faculty.fiu.edu [faculty.fiu.edu]

The Uncharted Hydrocarbon Frontier: A Technical Guide to the Discovery and Isolation of Novel Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, once considered simple structural components of complex hydrocarbon mixtures, are emerging as a fascinating and underexplored frontier in natural product chemistry. Their intricate structures, arising from diverse biosynthetic pathways in insects, microorganisms, and geological processes, hint at a wealth of untapped biological activity and potential applications in drug development. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of novel branched alkanes, offering detailed methodologies and a forward-looking perspective on their significance.

Discovery of Novel Branched Alkanes from Natural Sources

The discovery of novel branched alkanes has been propelled by advancements in analytical instrumentation, enabling the identification of unique structures from a variety of natural matrices.

Entomological Sources: The Insect Cuticle

Insects utilize a complex layer of cuticular hydrocarbons (CHCs) for critical functions, including desiccation resistance and chemical communication. These CHCs are a rich source of novel branched alkanes. For instance, novel trimethyl-branched alkanes have been identified in the internal lipids of insect pupae, such as Helicoverpa zea.[1] These compounds, including 2,18,20-trimethyltetratriacontane, 2,18,20-trimethylhexatriacontane, and 2,24,26-trimethyldotetracontane, possess unique branching patterns not previously reported from cuticular surface lipids.[1]

Geological and Microbial Sources

Geological samples and microorganisms also represent a vast reservoir of novel branched alkane structures. A series of branched aliphatic alkanes with quaternary substituted carbon atoms (BAQCs) have been identified in deep-sea hydrothermal waters and ancient black shales.[2][3][4] These include structures like 2,2-dimethylalkanes and 5,5-diethylalkanes.[2][3][4] The carbon number distribution of these BAQCs suggests a biological origin, although the specific source organisms remain largely unknown.[2][3][4] Additionally, certain bacteria have demonstrated the ability to degrade and metabolize branched alkanes, suggesting a co-evolution and interaction with these molecules.[5][6]

A summary of representative novel branched alkanes discovered from natural sources is presented in Table 1.

| Novel Branched Alkane | Source | Key Structural Feature | Reference |

| 2,18,20-Trimethyltetratriacontane | Helicoverpa zea (insect pupae) | Trimethyl-branched with a single methylene (B1212753) between two branch points | [1] |

| 2,18,20-Trimethylhexatriacontane | Helicoverpa zea (insect pupae) | Trimethyl-branched with a single methylene between two branch points | [1] |

| 2,24,26-Trimethyldotetracontane | Helicoverpa zea (insect pupae) | Trimethyl-branched with a single methylene between two branch points | [1] |

| 5,5-Diethylalkanes | Deep-sea hydrothermal waters, ancient shales | Quaternary carbon center | [2][3][4] |

| 2,2-Dimethylalkanes | Deep-sea hydrothermal waters, ancient shales | Quaternary carbon center | [2][3][4] |

Isolation and Purification of Novel Branched Alkanes

The isolation of novel branched alkanes from complex lipid mixtures presents a significant challenge due to their nonpolar nature and the presence of numerous isomers. The following sections detail effective experimental protocols.

General Workflow for Isolation

A general workflow for the isolation of novel branched alkanes from a natural source involves initial extraction followed by sophisticated chromatographic separation techniques.

Experimental Protocol: Isolation of Methyl-Branched Alkanes from Insects

This protocol is adapted from established methods for the separation of branched and straight-chain alkanes from insect cuticular lipids.

1. Extraction:

-

Insect samples (e.g., whole bodies or pupae) are submerged in a nonpolar solvent such as hexane or isooctane (B107328) for a sufficient duration to extract the cuticular lipids.

-

The solvent is then filtered or decanted to remove the insect bodies.

-

The resulting solution is concentrated under a stream of nitrogen or using a rotary evaporator to yield the crude lipid extract.

2. Separation of n-Alkanes and Branched Alkanes:

-

The crude lipid extract is redissolved in a minimal volume of isooctane.

-

Activated 5Å molecular sieves are added to the solution (approximately 100 mg of sieves per 1 mg of crude extract).[7]

-

The mixture is stirred overnight under an inert atmosphere (e.g., argon). The molecular sieves selectively adsorb the straight-chain n-alkanes.[7]

-

The slurry is then centrifuged, and the supernatant, containing the branched-chain alkanes, is carefully collected.[7] The molecular sieve pellet can be washed with additional isooctane to ensure complete recovery of the branched fraction.

3. Fractionation of Branched Alkanes:

-

The branched alkane fraction can be further purified and separated into individual components using preparative chromatography techniques.

Advanced Separation Technique: Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a powerful technique for the separation of nonpolar compounds like branched alkanes. It offers advantages over traditional liquid chromatography, including faster separations and reduced organic solvent consumption.

Experimental Protocol: Preparative SFC for Nonpolar Lipid Fractionation

This is a general protocol that can be adapted for the isolation of novel branched alkanes.

-

System: Preparative SFC system equipped with a suitable detector (e.g., UV, ELSD, or MS).

-

Column: A nonpolar stationary phase is typically used. Options include C18, cyano, or silica-based columns.

-

Mobile Phase:

-

A: Supercritical Carbon Dioxide (CO₂)

-

B: A polar organic co-solvent, such as methanol (B129727) or ethanol.

-

-

Gradient Program: A gradient elution is often employed, starting with a low percentage of the co-solvent and gradually increasing to elute compounds of increasing polarity. A representative gradient could be:

-

0-5 min: 2% B

-

5-20 min: Ramp to 20% B

-

20-25 min: Hold at 20% B

-

-

Flow Rate: Typically in the range of 50-100 mL/min for preparative scale.

-

Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).

-

Temperature: Column temperature is usually maintained between 30-60 °C.

-

Injection: The branched alkane fraction is dissolved in a suitable organic solvent and injected onto the column.

-

Fraction Collection: Fractions are collected based on the detector signal, corresponding to the elution of individual peaks.

Structural Characterization of Novel Branched Alkanes

Unambiguous structural elucidation is critical for identifying novel compounds. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile and semi-volatile compounds like branched alkanes.

Key Features of Branched Alkane Mass Spectra:

-

Molecular Ion (M+): The molecular ion peak for branched alkanes is often weak or absent, especially in highly branched structures, due to the propensity for fragmentation at branch points.[8]

-

Fragmentation Patterns: Fragmentation occurs preferentially at the site of branching to form more stable secondary or tertiary carbocations.[8][9] The loss of the largest alkyl group at a branch point is often favored.[9]

Table 2: Characteristic Mass Spectral Fragments of Branched Alkanes

| Branching Type | Characteristic Fragmentation | Resulting Carbocation Stability | Reference |

| Monomethyl | Cleavage adjacent to the methyl group | Secondary | [5][8] |

| Dimethyl (geminal) | Loss of a methyl or larger alkyl group from the quaternary center | Tertiary | [8] |

| Diethyl (geminal) | Loss of an ethyl group (M-29) | Tertiary | [3] |

The logical flow for interpreting the mass spectrum of a potential novel branched alkane is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR spectra of alkanes can be complex due to signal overlap, 2D NMR techniques are invaluable for structural elucidation.

-

¹H NMR: Protons in alkanes typically resonate in the upfield region (δ 0.5-2.0 ppm).

-

¹³C NMR: The chemical shifts of carbon atoms are sensitive to the degree of substitution, allowing for the identification of methyl, methylene, methine, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

-

Potential Applications in Drug Development

While the direct pharmacological activities of many newly discovered branched alkanes are yet to be extensively studied, their structural features and physicochemical properties suggest several avenues for exploration in drug development.

Interaction with Biological Membranes

Long-chain and branched alkanes, being highly lipophilic, are likely to interact with the lipid bilayers of cell membranes. This interaction can alter membrane properties such as fluidity.[10] Changes in membrane fluidity can, in turn, affect the function of membrane-bound proteins, including receptors, ion channels, and enzymes, which are key drug targets.[11][12] The unique shapes of highly branched alkanes may lead to specific interactions within the membrane, potentially disrupting lipid raft domains that are crucial for cellular signaling.[11][12]

Antimicrobial and Cytotoxic Potential

Natural products are a rich source of antimicrobial and cytotoxic agents. While the primary focus has often been on more polar compounds, the lipophilic nature of branched alkanes could enable them to disrupt microbial cell membranes, leading to antimicrobial effects. Some studies on crude extracts containing alkanes have shown antimicrobial and cytotoxic activities, although the specific contribution of the branched alkanes needs to be further elucidated.[13][14][15][16]

Drug Delivery and Formulation

The lipophilicity of branched alkanes makes them potential candidates for use in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs. Their incorporation into lipid-based formulations could improve drug loading and release characteristics.

Conclusion and Future Directions

The discovery of novel branched alkanes from diverse natural sources is expanding our understanding of the chemical diversity of the natural world. The development of advanced isolation and characterization techniques is enabling researchers to uncover these unique molecular architectures. While the full therapeutic potential of these compounds remains to be unlocked, their inherent lipophilicity and structural complexity make them intriguing candidates for investigation in drug development, particularly in areas related to membrane-active agents and novel antimicrobial compounds. Future research should focus on the targeted biological screening of newly isolated branched alkanes and the elucidation of their mechanisms of action at the molecular level. This will undoubtedly pave the way for innovative applications in medicine and biotechnology.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. uni-saarland.de [uni-saarland.de]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. whitman.edu [whitman.edu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. veranova.com [veranova.com]

- 10. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of drugs with lipid raft membrane domains as a possible target | Drug Target Insights [journals.aboutscience.eu]

- 12. Interaction of drugs with lipid raft membrane domains as a possible target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytochemical Profile, Antimicrobial, Cytotoxic, and Antioxidant Activities of Fresh and Air-Dried Satureja nabateorum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to 3-Ethyl-2,3,5-trimethylheptane in Complex Hydrocarbon Mixtures

This technical guide provides a comprehensive overview of 3-Ethyl-2,3,5-trimethylheptane, a branched alkane found in complex hydrocarbon mixtures such as gasoline and crude oil. The document details its chemical and physical properties, analytical methodologies for its identification and quantification, and an overview of the toxicological and biological activity of related compounds. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26. As a branched alkane, its structure influences its physical properties. While specific experimental data for this compound is limited, the properties of the closely related isomer, 2,3,5-trimethyl-3-ethylheptane, provide a reasonable approximation.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem |

| Molecular Weight | 170.33 g/mol | PubChem |

| CAS Number | 62198-57-6 | PubChem |

| Boiling Point | ~197.5 °C | (Approximation based on 2,3,5-trimethyl-3-ethylheptane)[1] |

| Density | ~0.7784 g/cm³ | (Approximation based on 2,3,5-trimethyl-3-ethylheptane)[1] |

| General Occurrence | A component of the isoalkane fraction in C4-C12 hydrocarbon mixtures like gasoline.[2] |

Analysis in Complex Hydrocarbon Mixtures

The identification and quantification of this compound in complex hydrocarbon matrices are typically performed using gas chromatography-mass spectrometry (GC-MS). The high resolution of capillary GC columns allows for the separation of numerous isomers, while mass spectrometry provides definitive identification based on fragmentation patterns.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound in a gasoline sample.

2.1.1. Sample Preparation

-

Standard Preparation: Prepare a certified reference standard of this compound in a volatile solvent such as hexane (B92381) or pentane. A typical concentration would be in the range of 10-100 µg/mL.

-

Sample Dilution: Dilute the complex hydrocarbon sample (e.g., gasoline) in a volatile solvent to bring the analyte concentration within the calibration range of the instrument. A dilution factor of 1:100 to 1:1000 is common.

-

Internal Standard: Add an internal standard to both the calibration standards and the diluted sample to correct for variations in injection volume and instrument response. A suitable internal standard would be a deuterated alkane not typically found in the sample.

2.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977B MSD or equivalent.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for resolving hydrocarbon isomers.[3]

-

Injector:

-

Mode: Split/Splitless

-

Inlet Temperature: 250 °C

-

Split Ratio: 50:1 (can be optimized)

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 250 °C

-

Final Hold: Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

2.1.3. Data Analysis

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the certified reference standard. The mass spectrum should exhibit characteristic fragmentation patterns for branched alkanes.

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the sample can then be determined from this calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound in a complex hydrocarbon mixture.

Caption: Workflow for the GC-MS analysis of this compound.

Toxicology and Biological Activity

There is a lack of specific toxicological and biological activity data for this compound in publicly available literature. Therefore, the information provided here is based on the general properties of C12 isoalkanes and related hydrocarbon mixtures.

4.1. Toxicology

Mixtures of C9-C12 alkanes, which would include this compound, are generally considered to have low acute toxicity. The primary hazard associated with these substances is aspiration, which can be fatal if the liquid is swallowed and enters the airways. Prolonged or repeated skin contact may cause dryness or cracking. Inhalation of high concentrations of vapors may cause drowsiness or dizziness.

4.2. Biological Activity

Specific biological activities, such as interactions with signaling pathways or pharmacological effects, have not been reported for this compound. Branched alkanes are generally considered to be biologically inert, though some studies have suggested that certain long-chain alkanes may have roles in chemical signaling in insects. Given the lack of data, no specific signaling pathways or biological mechanisms can be described for this compound.

Conclusion

This compound is a representative branched alkane found within complex hydrocarbon mixtures. Its analysis is reliably achieved through GC-MS, following a standard protocol of sample preparation, chromatographic separation, and mass spectrometric detection. While specific data on its biological and toxicological properties are not available, general information for related C12 isoalkanes suggests low acute toxicity with a primary hazard of aspiration. Further research would be beneficial to fully characterize the specific properties and potential biological effects of this compound.

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography for the Separation of C12 Alkane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is an alkane with 355 structural isomers, many of which exhibit closely related physicochemical properties, posing a significant challenge for analytical separation.[1] The ability to separate and identify these isomers is critical in various fields, including petrochemical analysis, environmental science, and toxicology, as the biological and chemical behavior of these compounds can vary significantly with their structure. Gas chromatography (GC) is a powerful and widely used technique for the separation of volatile and semi-volatile compounds, making it the method of choice for analyzing C12 alkane isomers. This application note provides detailed methodologies and protocols for the separation of C12 alkane isomers using capillary gas chromatography.

Principle of Separation